molecular formula C5H2Cl2O2 B12961047 2,4-Dichlorocyclopent-4-ene-1,3-dione

2,4-Dichlorocyclopent-4-ene-1,3-dione

Cat. No.: B12961047
M. Wt: 164.97 g/mol
InChI Key: SMLWTGMDTXDGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorocyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C5H2Cl2O2 It is a derivative of cyclopentenedione, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentenedione derivatives. One common method includes the reaction of cyclopentenedione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form cyclopentenedione derivatives with fewer chlorine atoms.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include chromium(II) chloride (CrCl2) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

Major Products

The major products formed from these reactions include various substituted cyclopentenedione derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2,4-Dichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dichlorocyclopent-4-ene-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorocyclopent-2-ene-1,3-dione
  • 2,4-Dichlorocyclopent-3-ene-1,3-dione
  • 2,4-Dichlorocyclopent-5-ene-1,3-dione

Uniqueness

2,4-Dichlorocyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions makes it a valuable compound in synthetic chemistry and research.

Biological Activity

2,4-Dichlorocyclopent-4-ene-1,3-dione (also known as 4,5-dichlorocyclopent-4-en-1,3-dione) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound often involves the use of Friedel-Crafts acylation reactions. For example, its interaction with various aromatic compounds under specific catalytic conditions has been documented, leading to the formation of diverse derivatives that exhibit varying biological activities . The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compounds.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In one study, its derivatives were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that certain complexes formed with metal ions showed medium-level antibacterial activity compared to standard antibiotics like ampicillin .

CompoundBacterial StrainActivity Level
This compoundE. coliMedium
This compoundS. aureusMedium
Metal ComplexesS. typhimuriumLow

Cytotoxic Effects

In addition to antimicrobial properties, cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A study focusing on its effects on human cancer cells revealed that the compound triggers cell death through the activation of caspase pathways . The mechanism involves the generation of reactive oxygen species (ROS), which play a crucial role in mediating apoptosis.

Case Study 1: Antibacterial Activity

A detailed study conducted on the antibacterial efficacy of this compound demonstrated that when combined with certain metal ions like copper and zinc, the compound's antibacterial properties were significantly enhanced. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that some metal complexes performed better than the parent compound alone .

Case Study 2: Cytotoxicity in Cancer Research

Another significant investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations resulted in greater cell death rates. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound .

Properties

Molecular Formula

C5H2Cl2O2

Molecular Weight

164.97 g/mol

IUPAC Name

2,4-dichlorocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5H2Cl2O2/c6-2-1-3(8)4(7)5(2)9/h1,4H

InChI Key

SMLWTGMDTXDGAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(C1=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.